![molecular formula C8H14O B8184450 (s)-3-Ethylcyclohexanone CAS No. 74006-73-8](/img/structure/B8184450.png)
(s)-3-Ethylcyclohexanone
Overview
Description
(s)-3-Ethylcyclohexanone is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (s)-3-Ethylcyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-3-Ethylcyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism Studies in Rats : It was used to study the metabolism of ethylcyclohexane in rats, which indicated mild to moderate renal damage (Serve et al., 1990).
Heterogeneous Catalysis : This compound has been employed in heterogeneous catalysis for estimating adsorption equilibrium constants during the competitive hydrogenation of cyclohexanone and its 2-alkyl derivatives (Chihara & Tanaka, 1979).
Neuroactivity Research : It is identified as a neuroactive cyclopentanone and cyclohexanone compound that can induce convulsions in mice (Holland et al., 1990).
Chemical Interaction Studies : Used in chemical research for studying the interaction between pyrrole/oxazole pairs (Li et al., 2011).
DNA and RNA Hybridization Studies : Synthesized ethyl cis-(1S,2R/1R,2S)-2-aminocyclohex-1-yl-N-(thymin-1-yl-acetyl) glycinate was studied for its differential effects in hybridizing with complementary DNA and RNA (Govindaraju et al., 2003).
Fungicidal Activity : Some derivatives of (S)-3-Ethylcyclohexanone showed good fungicidal activity against Sclerotinia sclerotiorum (Ming, 2012).
Synthesis of Oxygenated Derivatives : Highly oxygenated cyclohexanone derivatives were stereoselectively prepared by reacting 3-ethoxycyclobutanones with silyl enol ethers (Matsuo et al., 2009).
Substance Abuse Studies : N-alkyl-arylcyclohexylamines, related to this compound, are used in identifying newly emerging substances of abuse (Wallach et al., 2016).
Catalysis Research : In catalysis, the Pd@mpg-C(3)N(4) catalyst promoted the selective formation of cyclohexanone under specific conditions (Wang et al., 2011).
Conformational Studies : The compound's derivatives were also studied for their conformational behavior using NMR spectroscopy (Arias-Pérez et al., 1995).
properties
IUPAC Name |
(3S)-3-ethylcyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h7H,2-6H2,1H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVRHAUJJJBXFH-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCCC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430711 | |
Record name | (3S)-3-ethylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 9793762 | |
CAS RN |
74006-73-8 | |
Record name | (3S)-3-ethylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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